N-(6-Chloro-1-oxido-2-pyridinyl)acetamide
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Overview
Description
N-(6-Chloro-1-oxido-2-pyridinyl)acetamide is an organic compound belonging to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 6th position and an oxido group at the 1st position of the pyridine ring, along with an acetamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-1-oxido-2-pyridinyl)acetamide typically involves the chlorination of 2-pyridone followed by the introduction of an acetamide group. One common method includes the reaction of 2-pyridone with thionyl chloride to form 6-chloro-2-pyridone, which is then oxidized to 6-chloro-1-oxido-2-pyridone. The final step involves the reaction of 6-chloro-1-oxido-2-pyridone with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-1-oxido-2-pyridinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-(6-Chloro-1,2-dioxido-2-pyridinyl)acetamide, while reduction can produce N-(6-Chloro-2-hydroxy-2-pyridinyl)acetamide .
Scientific Research Applications
N-(6-Chloro-1-oxido-2-pyridinyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-Chloro-1-oxido-2-pyridinyl)acetamide involves its interaction with specific molecular targets. The oxido group can participate in redox reactions, while the chloro group can undergo substitution reactions, leading to the formation of active metabolites. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methyl-1-oxido-2-pyridinyl)acetamide
- N-(6-Chloro-2-pyridinyl)acetamide
- N-(6-Methyl-2-pyridinyl)acetamide
Uniqueness
N-(6-Chloro-1-oxido-2-pyridinyl)acetamide is unique due to the presence of both a chloro and an oxido group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H7ClN2O2 |
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Molecular Weight |
186.59 g/mol |
IUPAC Name |
N-(6-chloro-1-hydroxypyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C7H7ClN2O2/c1-5(11)9-7-4-2-3-6(8)10(7)12/h2-4,12H,1H3 |
InChI Key |
PZDBHRLJSPERJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C=CC=C(N1O)Cl |
Origin of Product |
United States |
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